8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 8-chloro-1,2,3,4-tetrahydroisoquinoline. This can be achieved by treating the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 8-Chloro-5-amino-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases.
Industry: Used in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- 8-Chloro-1,2,3,4-tetrahydroisoquinoline
- 5-Nitro-1,2,3,4-tetrahydroisoquinoline
- 8-Chloro-5-amino-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C9H9ClN2O2 |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-2,11H,3-5H2 |
InChI Key |
ZZLGMXMGXLVCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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